molecular formula C16H22ClN B1272143 4-(1-adamantyl)aniline Hydrochloride CAS No. 7123-77-5

4-(1-adamantyl)aniline Hydrochloride

Cat. No. B1272143
CAS RN: 7123-77-5
M. Wt: 263.8 g/mol
InChI Key: NRAKTESVTUZFBK-UHFFFAOYSA-N
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Description

4-(1-adamantyl)aniline Hydrochloride is a chemical compound with the CAS Number: 7123-77-5 . It is a white crystalline powder with a molecular weight of 263.81 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(1-adamantyl)aniline hydrochloride . The InChI code is 1S/C16H21N.ClH/c17-15-3-1-14 (2-4-15)16-8-11-5-12 (9-16)7-13 (6-11)10-16;/h1-4,11-13H,5-10,17H2;1H/t11-,12+,13-,16-; .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 160-163°C . The storage temperature is at room temperature .

Scientific Research Applications

Drug Delivery Systems

4-(1-adamantyl)aniline Hydrochloride: is utilized in the design of drug delivery systems due to the adamantane moiety’s ability to enhance lipophilicity and improve pharmacological properties . Its structure allows for incorporation into liposomes, cyclodextrins, and dendrimers, which are pivotal in targeted drug delivery. The compound’s role in these systems is crucial for the controlled release and targeted delivery of therapeutic agents.

Surface Recognition Studies

The compound’s adamantane core is instrumental in surface recognition studies . It serves as an anchor in the lipid bilayers of liposomes, which is significant for the development of novel adamantane-based structures. These structures are used in supramolecular systems for basic chemical investigations and biomedical applications, including the study of drug-membrane interactions.

Medicinal Chemistry

In medicinal chemistry, 4-(1-adamantyl)aniline Hydrochloride is introduced into active drug structures to increase their effectiveness . The adamantane moiety is known for its high symmetry and remarkable properties, making it a valuable scaffold for drug discovery and the enhancement of existing pharmaceuticals.

Chemical Synthesis

This compound is a precursor in various radical-based functionalization reactions . These reactions are essential for creating a variety of products with diverse functional groups, which are then used in further chemical synthesis processes. The unique stability and reactivity of the adamantane derivatives make them suitable for selective C–H functionalization.

Material Science

In material science, 4-(1-adamantyl)aniline Hydrochloride contributes to the development of nanomaterials and polymers . Its derivatives are used as monomers for creating thermally stable and high-energy materials, which have applications ranging from high-performance coatings to advanced composite materials.

Analytical Chemistry

The compound finds use in analytical chemistry as a standard or reference material due to its well-defined structure and properties . It aids in the calibration of instruments and the validation of analytical methods, ensuring accuracy and reliability in chemical analysis.

Safety and Hazards

The safety information available indicates that the compound has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-(1-adamantyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N.ClH/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16;/h1-4,11-13H,5-10,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAKTESVTUZFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377917
Record name 4-(1-adamantyl)aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-adamantyl)aniline Hydrochloride

CAS RN

7123-77-5
Record name 4-(1-adamantyl)aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(adamantan-1-yl)aniline hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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